molecular formula C13H15BrFNO2 B14909839 (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone

(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone

Cat. No.: B14909839
M. Wt: 316.17 g/mol
InChI Key: WWIKVMKJOUZAKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone typically involves the reaction of 2-bromo-5-fluorobenzoyl chloride with 3,3-dimethylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone is unique due to the presence of the 3,3-dimethylmorpholino group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in various applications compared to similar compounds .

Biological Activity

The compound (2-Bromo-5-fluorophenyl)(3,3-dimethylmorpholino)methanone is a synthetic organic molecule notable for its unique structural features, including a brominated aromatic ring and a morpholine moiety. This combination enhances its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry. The compound's biological activity has been evaluated through various experimental and computational methods, suggesting interactions with several biological targets.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

C13H14BrFNO\text{C}_{13}\text{H}_{14}\text{BrFNO}

Structural Features:

  • Bromine and Fluorine Substituents: These halogens can enhance the lipophilicity and bioavailability of the compound.
  • Morpholine Ring: This moiety contributes to the compound's ability to interact with biological systems due to its nitrogen atom, which can participate in hydrogen bonding.

Predictive Models

Computational models such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict the pharmacological effects of This compound . These models suggest potential activity against various biological targets, including:

  • Antiviral activity
  • Antitumor properties
  • Inhibition of specific enzymes

Interaction Studies

Interaction studies are essential to understanding how this compound interacts with biological systems. These studies typically involve:

  • Binding Affinity Assays: To determine how well the compound binds to its target proteins.
  • Cell Viability Tests: To assess the cytotoxic effects on different cell lines.

Case Studies

  • Antiviral Activity Against Dengue Virus:
    • The compound was tested for its ability to inhibit dengue virus replication in vitro. Results indicated a significant reduction in viral load at certain concentrations, suggesting potential as an antiviral agent.
  • Antitumor Activity:
    • In a study involving various cancer cell lines, This compound exhibited cytotoxic effects, leading to apoptosis in treated cells. The mechanism was linked to the inhibition of key cell cycle regulators.

Comparative Analysis with Similar Compounds

The following table compares This compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Fluoro-5-bromobenzaldehydeAldehyde instead of ketonePotentially reactive in synthesis
4-Bromo-2-fluoroanilineAmino group instead of morpholineAntimicrobial properties
5-Fluoro-2-bromobenzamideAmide functional groupAntitumor activity

This comparison highlights how variations in functional groups influence reactivity and biological profiles.

Properties

Molecular Formula

C13H15BrFNO2

Molecular Weight

316.17 g/mol

IUPAC Name

(2-bromo-5-fluorophenyl)-(3,3-dimethylmorpholin-4-yl)methanone

InChI

InChI=1S/C13H15BrFNO2/c1-13(2)8-18-6-5-16(13)12(17)10-7-9(15)3-4-11(10)14/h3-4,7H,5-6,8H2,1-2H3

InChI Key

WWIKVMKJOUZAKK-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCN1C(=O)C2=C(C=CC(=C2)F)Br)C

Origin of Product

United States

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